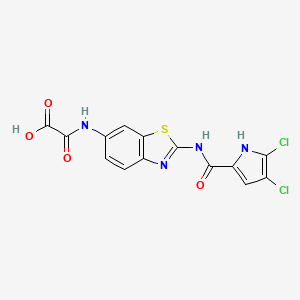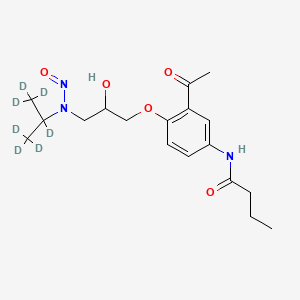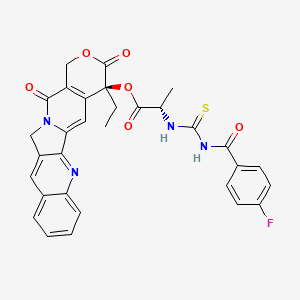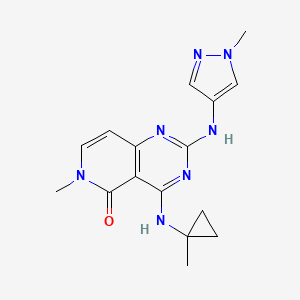
5-(3-Azidopropyl)uridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Azidopropyl)uridine: is a thymidine analog, which means it is structurally similar to thymidine, a nucleoside component of DNA. This compound is notable for its azide functional group, which makes it a versatile reagent in click chemistry. It is used primarily in scientific research for labeling and tracking DNA synthesis, as well as in the development of targeted therapeutics and diagnostic tools .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Azidopropyl)uridine typically involves the introduction of an azide group to the uridine molecule. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a type of click chemistry reaction. This reaction involves the use of copper as a catalyst to facilitate the addition of an azide group to an alkyne group on the uridine molecule .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. This includes the use of high-purity reagents, controlled reaction conditions, and purification processes to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions: 5-(3-Azidopropyl)uridine undergoes several types of chemical reactions, primarily involving its azide group. These include:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction is used to attach the azide group to an alkyne group, forming a stable triazole ring
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction does not require a copper catalyst and is used for bioorthogonal labeling
Common Reagents and Conditions:
Copper sulfate and sodium ascorbate: Used as catalysts in CuAAC reactions
Dibenzocyclooctyne (DBCO) or bicyclononyne (BCN): Used in SPAAC reactions
Major Products: The major products of these reactions are triazole-linked compounds, which are stable and can be used for further functionalization or labeling .
科学的研究の応用
5-(3-Azidopropyl)uridine has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates
Biology: Employed in the labeling and tracking of DNA synthesis, allowing researchers to study cell proliferation and DNA replication
Industry: Used in the development of new materials and technologies, including bioorthogonal labeling and functionalization of biomolecules
作用機序
The mechanism of action of 5-(3-Azidopropyl)uridine involves its incorporation into DNA during replication. As a thymidine analog, it can be inserted into the DNA strand, allowing researchers to track DNA synthesis. The azide group on the compound enables it to participate in click chemistry reactions, facilitating the attachment of various functional groups for further study or application .
類似化合物との比較
5-Azido-2’-deoxyuridine: Another thymidine analog with similar applications in DNA labeling and click chemistry
5-Ethynyl-2’-deoxyuridine: Used for labeling DNA synthesis but involves an alkyne group instead of an azide
5-Bromo-2’-deoxyuridine: Commonly used in cell proliferation studies but does not participate in click chemistry
Uniqueness: 5-(3-Azidopropyl)uridine is unique due to its azide functional group, which allows it to participate in both CuAAC and SPAAC reactions. This versatility makes it particularly valuable for bioorthogonal labeling and the development of targeted therapeutics .
特性
分子式 |
C12H17N5O6 |
|---|---|
分子量 |
327.29 g/mol |
IUPAC名 |
5-(3-azidopropyl)-1-[(2R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H17N5O6/c13-16-14-3-1-2-6-4-17(12(22)15-10(6)21)11-9(20)8(19)7(5-18)23-11/h4,7-9,11,18-20H,1-3,5H2,(H,15,21,22)/t7?,8?,9?,11-/m1/s1 |
InChIキー |
WXYPHRGYUKZYFQ-AWAZGIPZSA-N |
異性体SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2C(C(C(O2)CO)O)O)CCCN=[N+]=[N-] |
正規SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CCCN=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-amino-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12405688.png)
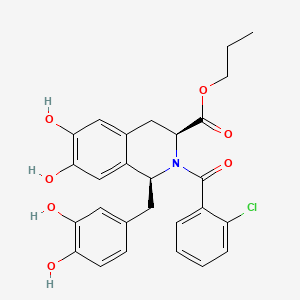
![6-Chloro-7-[1-[1-[4-(hydroxymethyl)phenyl]triazol-4-yl]ethylamino]quinoline-5,8-dione](/img/structure/B12405699.png)
![(2S,4R)-1-[(2S)-2-[[2-[3-[4-[3-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methylcarbamoyl]-5-[ethyl(oxan-4-yl)amino]-4-methylphenyl]phenoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12405700.png)
